5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran
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Overview
Description
5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran core with a methoxy group at the 5-position and a nitrofuran moiety attached via a vinyl linkage at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran typically involves several key steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenolic precursors.
Introduction of the Methoxy Group: The methoxy group at the 5-position can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be attached through a vinyl linkage using a Heck coupling reaction, which involves the reaction of a halogenated benzofuran with a nitrofuran derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrofuran moieties.
Reduction: Reduction reactions can target the nitro group in the nitrofuran moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens and Lewis acids.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial strains.
Medicine:
Anticancer Research: The compound’s structural features make it a candidate for anticancer research, particularly in the development of new therapeutic agents.
Industry:
Mechanism of Action
The exact mechanism of action of 5-Methoxy-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran is not fully understood. it is believed to exert its effects through the following pathways:
Inhibition of Bacterial Enzymes: The nitrofuran moiety is known to inhibit bacterial enzymes involved in glucose and pyruvate metabolism.
Interaction with DNA: The compound may interact with DNA, leading to the disruption of cellular processes.
Comparison with Similar Compounds
5-Nitrofuran-2-yl Derivatives: These compounds share the nitrofuran moiety and exhibit similar antimicrobial properties.
Methoxybenzofuran Derivatives: These compounds share the benzofuran core with a methoxy group and are known for their diverse biological activities.
Uniqueness:
Combination of Functional Groups: The unique combination of a methoxy group, a benzofuran core, and a nitrofuran moiety via a vinyl linkage sets this compound apart from other similar compounds.
Biological Activity: The compound’s diverse biological activities, including antimicrobial and anticancer properties, make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C15H11NO5 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
5-methoxy-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C15H11NO5/c1-19-12-4-6-14-10(8-12)9-13(20-14)3-2-11-5-7-15(21-11)16(17)18/h2-9H,1H3/b3-2+ |
InChI Key |
LELOEIRXUKBLQW-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC(=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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